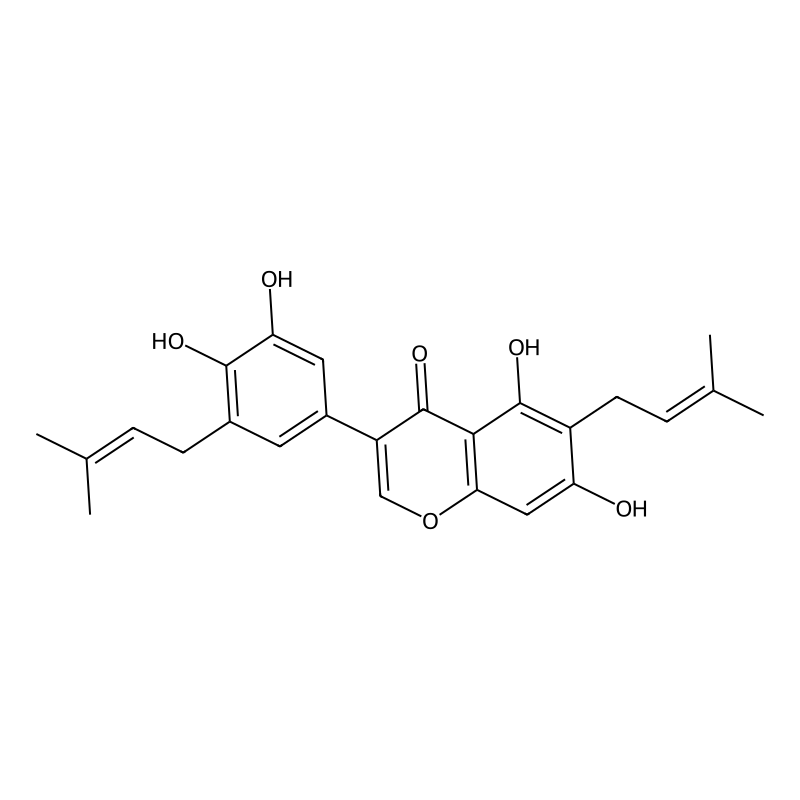Isoangustone A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anti-cancer Properties
Isoangustone A (IAA) is a naturally occurring isoflavonoid compound found in licorice root (). Research suggests it possesses anti-cancer properties, particularly against melanoma and prostate cancer cells. Studies have shown that IAA:
- Inhibits cell proliferation: IAA reduces the growth and division of cancer cells by targeting specific signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway and the JNK pathway .
- Induces apoptosis: IAA triggers programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of death receptors and the mitochondrial pathway .
- Reduces tumor growth: In animal studies, IAA administration significantly decreased tumor volume and weight in xenograft models of human melanoma .
Additional Research Areas
While research on Isoangustone A is promising, it is still in its early stages. Further studies are needed to:
- Investigate the mechanisms of action: A deeper understanding of the precise molecular mechanisms by which IAA exerts its anti-cancer effects is crucial for developing targeted therapies.
- Evaluate its efficacy in preclinical models: More comprehensive studies using various cancer cell lines and animal models are necessary to assess the effectiveness of IAA against different types of cancer.
- Conduct clinical trials: Clinical trials are essential to determine the safety and efficacy of IAA in humans with cancer.
Isoangustone A is a bioactive compound derived from the roots of Glycyrrhiza uralensis, commonly known as licorice. It belongs to the class of isoflavones and exhibits various pharmacological properties, particularly in cancer treatment. Isoangustone A has garnered attention for its potential to induce apoptosis in cancer cells and modulate critical signaling pathways involved in cell proliferation and survival.
Isoangustone A exhibits notable biological activities, particularly its anticancer effects. Research indicates that it can induce apoptosis in various cancer cell lines, including prostate and colorectal cancer cells. The mechanisms of action include:
- Induction of Apoptosis: Isoangustone A activates death receptor pathways and increases levels of cleaved caspases and poly (ADP-ribose) polymerase, leading to programmed cell death .
- Cell Cycle Arrest: It blocks the progression of the cell cycle at the G1 phase by inhibiting regulatory proteins such as cyclin D1 and cyclin E .
- Autophagic Cell Death: Recent studies have shown that Isoangustone A can induce autophagic cell death by activating AMP-activated protein kinase signaling pathways .
Isoangustone A can be isolated from licorice root extracts through various methods, including:
- Solvent Extraction: A common method involves using hexane and ethanol to extract active compounds from Glycyrrhiza uralensis.
- Column Chromatography: Following extraction, isoangustone A can be purified using column chromatography techniques, allowing for the separation of bioactive fractions based on their chemical properties .
The primary applications of Isoangustone A are in the field of oncology and pharmacology:
- Cancer Treatment: Due to its ability to induce apoptosis and inhibit tumor growth, Isoangustone A is being explored as a potential chemotherapeutic agent.
- Nutraceuticals: As a natural product derived from licorice, it may be included in dietary supplements aimed at cancer prevention and treatment.
Isoangustone A has been studied for its interactions with several molecular targets involved in cancer progression:
- Phosphatidylinositol 3-Kinase Pathway: It inhibits the activity of phosphatidylinositol 3-kinase, which is crucial for cell survival and growth.
- Mitogen-Activated Protein Kinases: The compound also affects MKK4 and MKK7 signaling pathways, which are involved in cellular stress responses and apoptosis .
Isoangustone A shares structural and functional similarities with several other compounds derived from licorice or related plants. Here are some notable examples:
| Compound | Source | Key Activities |
|---|---|---|
| Glycyrrhizin | Glycyrrhiza glabra | Antiviral, anti-inflammatory |
| Isoliquiritigenin | Glycyrrhiza uralensis | Anticancer, antioxidant |
| Licochalcone A | Glycyrrhiza inflata | Antitumor, anti-inflammatory |
Uniqueness of Isoangustone A
Isoangustone A is unique due to its specific mechanism of inducing apoptosis via death receptor activation and its ability to inhibit multiple kinase pathways simultaneously. This multifaceted approach may provide a more effective strategy against certain types of cancer compared to other compounds that primarily target single pathways.








